![molecular formula C3H3NO2 B3194160 4-Hydroxyisoxazole CAS No. 80348-66-9](/img/structure/B3194160.png)
4-Hydroxyisoxazole
Overview
Description
4-Hydroxyisoxazole, also known as hymexazol, is a fungicide and plant growth regulator . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyisoxazole is characterized by a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively . The Density Functional Theory (DFT) analysis is often used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .
Chemical Reactions Analysis
The construction of the isoxazole ring involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Scientific Research Applications
Medicinal Chemistry
Isoxazoles, including 4-Hydroxyisoxazole, are used as biologically active compounds in medicinal chemistry . They have been the subject of research in medicinal chemistry over the past decades .
Antimicrobial Activity
Many isoxazoles possess antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs .
Antiviral Activity
Isoxazoles also exhibit antiviral properties . This makes them useful in the research and development of antiviral medications .
Antitumor Activity
Isoxazoles have shown potential in antitumor activity . This suggests they could be used in the development of new cancer treatments .
Anti-inflammatory Activity
Isoxazoles have anti-inflammatory properties . This makes them useful in the development of drugs to treat inflammatory conditions .
Immunomodulating Activity
Isoxazoles have been found to have immunomodulating activity . This suggests they could be used in the development of drugs to modulate the immune response .
Anticonvulsant Activity
Isoxazoles have shown potential as anticonvulsants . This suggests they could be used in the development of new treatments for conditions like epilepsy .
Antidiabetic Activity
Isoxazoles have also shown potential in antidiabetic activity . This suggests they could be used in the development of new treatments for diabetes .
Mechanism of Action
Target of Action
4-Hydroxyisoxazole, like other isoxazole derivatives, has been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been reported to interact with various enzymes and receptors . For instance, some isoxazole derivatives have been found to downregulate the expression of phosphorylated-STAT3, a novel target for chemotherapeutic drugs .
Mode of Action
For example, some isoxazole derivatives have been found to reduce heart rate, cardiac output, and force of contraction .
Biochemical Pathways
Isoxazole derivatives have been associated with various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that isoxazole derivatives may affect a variety of biochemical pathways.
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of isoxazole derivatives has been reported to be influenced by environmental factors .
Future Directions
Isoxazole, including 4-Hydroxyisoxazole, continues to attract the attention of researchers due to its synthetic availability, special chemical and biological properties, and widespread practical use . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules, including isoxazoles, is highly desirable to accelerate the drug discovery programme .
properties
IUPAC Name |
1,2-oxazol-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-4-6-2-3/h1-2,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFBKQBATYREHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902402 | |
Record name | NoName_1644 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of 4-Hydroxyisoxazole?
A1: 4-Hydroxyisoxazole is a heterocyclic compound featuring a 5-membered ring containing one oxygen atom and one nitrogen atom. Its molecular formula is C3H3NO2.
Q2: Is there evidence of 4-Hydroxyisoxazole existing in different tautomeric forms?
A2: Yes, spectroscopic studies have provided evidence for the existence of different tautomeric forms of 4-Hydroxyisoxazole. [, ]
Q3: Has 4-Hydroxyisoxazole been identified in nature?
A3: Yes, 4-Hydroxyisoxazole, also known as Triumferol, was isolated from a plant seed extract and identified as a seed germination inhibitor. [, ]
Q4: Can you describe a method for synthesizing 4-Hydroxyisoxazole?
A4: One synthesis route involves the reaction of diethyl acetonedicarboxylate with nitrosyl chloride. Using an excess of nitrosyl chloride, or starting with diethyl isonitrosoacetonedicarboxylate and one equivalent of nitrosyl chloride, yields diethyl 4-hydroxyisoxazole-3,5-dicarboxylate. [] Another method involves the base-catalyzed conversion of 2,5-dicarbomethoxy-3,4-diazacyclopentadienone 3,4-dioxide. []
Q5: Are there any known applications of 4-Hydroxyisoxazole derivatives in medicinal chemistry?
A5: Yes, research has explored the use of (Azolyphenyl)oxazolidinones, which are structurally related to 4-Hydroxyisoxazole, as potential antibacterial agents against Haemophilus Influenzae and Moraxella Catarrhalis. []
Q6: What resources are available for researchers interested in exploring 4-Hydroxyisoxazole further?
A6: Researchers can utilize databases like the Ullmann Encyclopedia of Industrial Chemistry [] and explore synthetic organic chemistry resources like "Advanced Organic Chemistry" by March. [] Additionally, scientific journals like the Journal of Organic Chemistry, Tetrahedron Letters, and the Journal of Heterocyclic Chemistry often publish research related to heterocyclic compounds, including isoxazoles. [, , ]
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